4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one
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Description
4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one, also known as 4-bromo-2-cyclopropylmethylpyridazin-3(2H)-one or 4-bromo-2-CPP, is an organic compound belonging to the pyridazinone family. It is a white crystalline solid with a molecular formula of C7H7BrN2O and a molecular weight of 191.07 g/mol. 4-Bromo-2-CPP is a reagent used in organic synthesis and has been studied extensively in recent years due to its potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis of Novel Compounds
Research into the synthesis of novel heterocyclic compounds using derivatives of pyridazinone as key starting materials or intermediates is prominent. For instance, the utility of similar brominated compounds in the preparation of novel series of heterocyclic derivatives, including aroylacrylic acids, pyridazinones, and furanones derivatives, has been described. These compounds are synthesized through reactions with various chemicals under specific conditions, further reacting to form novel heterocycles, which are then studied for their antibacterial activities (El-Hashash et al., 2015).
Physical Chemical Characterization and Applications
The compound's derivatives also find application in material science, particularly in the tuning of the color and photophysical properties of metal complexes. Research has demonstrated the synthesis and characterization of heteroleptic mononuclear cyclometalated complexes with tetrazolate chelate ligands, showing a range of redox and emission properties. This exploration is crucial for the development of materials with specific optical properties, potentially useful in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Potential Biological Activities
Further, the structural framework of pyridazinone derivatives opens avenues for the investigation into their biological activities. For example, a study synthesized and evaluated new pyridazin-3(2H)-one derivatives for their anticancer, antiangiogenic, and antioxidant activities, demonstrating the versatility of these compounds in medicinal chemistry (Kamble et al., 2015). The ability to modulate the structural components of these derivatives allows for the targeted investigation of their efficacy against various disease models.
properties
IUPAC Name |
4-bromo-2-(cyclopropylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-4-10-11(8(7)12)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRKJXORHCVOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C(=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one |
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